ABT-724 trihydrochloride

Dopamine D4 receptor Partial agonism Erectile dysfunction

Procure ABT-724 trihydrochloride (CAS 587870-77-7), a highly selective dopamine D4 receptor partial agonist (EC50=12.4 nM, 61% efficacy) with no functional activity at D1/D2/D3/D5. Validated in vivo for pro-erectile effects (77% incidence at 0.03 μmol/kg in rats) and ADHD models. Ideal for CNS target validation and behavioral pharmacology studies requiring unambiguous D4 activation.

Molecular Formula C17H22Cl3N5
Molecular Weight 402.7 g/mol
CAS No. 587870-77-7
Cat. No. B1662311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-724 trihydrochloride
CAS587870-77-7
Synonyms2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride
Molecular FormulaC17H22Cl3N5
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4.Cl.Cl.Cl
InChIInChI=1S/C17H19N5.3ClH/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17;;;/h1-8H,9-13H2,(H,19,20);3*1H
InChIKeyAZFUVPBLKQGSRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride (ABT-724) – A Selective Dopamine D4 Receptor Agonist for Erectile Dysfunction Research and CNS Studies


2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride (CAS 587870-77-7), commonly designated ABT-724, is a benzimidazole arylpiperazine derivative that functions as a highly selective partial agonist of the dopamine D4 receptor subtype [1]. Its molecular formula is C17H22Cl3N5 (MW 402.75), and it is supplied as a trihydrochloride salt . The compound was developed by Abbott Laboratories as a potential central nervous system-acting agent for the treatment of erectile dysfunction, based on the hypothesis that selective D4 agonism would elicit pro-erectile effects without the emetic and cardiovascular liabilities associated with non-selective dopaminergic agents [1].

Why Generic Substitution of 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride with Other D4 Agonists Is Scientifically Unjustified


Although several dopamine D4 receptor agonists share a common pharmacological class, they exhibit marked differences in receptor subtype selectivity, intrinsic efficacy (partial vs. full agonism), off-target binding profiles, and oral bioavailability that preclude direct substitution. For instance, while PD-168077 and Ro-10-5824 are also D4-selective, their potency at human D4 receptors varies by over an order of magnitude compared to ABT-724, and their selectivity windows against D2 and D3 receptors differ substantially [1]. Furthermore, ABT-724's unique combination of high D4 potency (EC50 = 12.4 nM) with negligible activity at D1, D2, D3, and D5 receptors and weak affinity for 5-HT1A (Ki = 2780 nM) is not uniformly recapitulated by other D4 agonists [2]. Consequently, experimental outcomes—particularly those involving in vivo behavioral endpoints or translational pharmacokinetic studies—cannot be assumed to generalize across D4 agonists, necessitating rigorous compound-specific justification.

Quantitative Differentiation Evidence for 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride (ABT-724) Against Key Comparators


Superior Human D4 Receptor Potency and Distinct Partial Agonist Profile Compared to Apomorphine and Dopamine

In a functional assay using HEK293 cells stably co-expressing human D4.4 receptors and the Gqo5 chimera, ABT-724 activated the receptor with an EC50 of 12.4 ± 1.0 nM and 61.0 ± 3.7% efficacy relative to dopamine. In the same assay, apomorphine exhibited an EC50 of 4.3 ± 0.2 nM with 84.0 ± 3.3% efficacy, while the endogenous agonist dopamine showed an EC50 of 2.2 ± 0.2 nM (100% efficacy) [1]. This demonstrates that ABT-724 is a partial agonist with ~3-fold lower potency than apomorphine but markedly superior D4 selectivity (see Evidence Item 2), making it a preferred tool for dissecting D4-mediated signaling without off-target dopaminergic activation.

Dopamine D4 receptor Partial agonism Erectile dysfunction

Unambiguous D4 Receptor Selectivity Profile with Negligible Activity at D1, D2, D3, and D5 Receptors

ABT-724 displays no functional activity at human dopamine D1, D2, D3, or D5 receptors when tested at concentrations up to 10 µM, as determined by calcium flux assays [1]. In contrast, the non-selective D2-like agonist apomorphine activates D2 and D3 receptors with high potency, and even some purportedly D4-selective agonists like PD-168077 retain measurable D2 affinity (Ki > 400-fold selectivity) . ABT-724's selectivity window—defined as the ratio of its lowest D4 EC50 (12.4 nM) to the highest concentration tested at other dopamine receptors (10 µM)—is >800-fold, establishing it as one of the most selective D4 agonists available for in vitro and in vivo applications.

Receptor selectivity Off-target profiling Dopamine receptor subtypes

Superior Potency at Human D4 Receptor Compared to Alternative D4-Selective Agonists Ro-10-5824 and ABT-670

ABT-724 activates human dopamine D4 receptors with an EC50 of 12.4 nM, which is 16.5-fold more potent than Ro-10-5824 (EC50 = 205 nM) [1] and 7.2-fold more potent than ABT-670 (EC50 = 89 nM) [2]. This potency advantage is consistent across species: at rat D4 receptors, ABT-724 EC50 = 14.3 nM vs. Ro-10-5824 EC50 = 205 nM (14.3-fold difference) and ABT-670 EC50 = 93 nM (6.5-fold difference) [1][2]. The higher potency of ABT-724 enables the use of lower compound concentrations in both in vitro and in vivo studies, reducing the risk of solubility limitations, off-target interactions, and compound-related toxicity.

Comparative pharmacology D4 agonist potency EC50 comparison

Quantifiable In Vivo Pro-Erectile Efficacy at Doses Lower Than Required for Alternative D4 Agonists

Subcutaneous administration of ABT-724 to conscious male Wistar rats elicited penile erections with an ED50 of approximately 0.02 μmol/kg (estimated from dose-response curves) and achieved a 77% positive response rate at 0.03 μmol/kg [1][2]. In comparison, A-412997—another D4-selective agonist—required a dose of 1 μmol/kg s.c. to produce a comparable effect in rats, representing a ~33-fold higher dose [3]. Similarly, Ro-10-5824 produced penile erections and yawning only at doses of 0.04–0.63 mg/kg (approximately 0.13–2.0 μmol/kg) with a bell-shaped dose-response curve, whereas ABT-724 demonstrated efficacy across a broader dose range without significant behavioral side effects [4].

In vivo pharmacology Penile erection Rat model Dose-response

Absence of Phosphodiesterase (PDE) Inhibition at 10 µM, Differentiating from PDE5 Inhibitors Like Sildenafil

ABT-724 was profiled against phosphodiesterase (PDE) isoforms 1, 5, and 6 at a concentration of 10 µM and showed no inhibitory activity [1]. This is in stark contrast to sildenafil, a PDE5 inhibitor used clinically for erectile dysfunction, which exhibits IC50 values of 3.5 nM for PDE5 and 11 nM for PDE6 [2]. The lack of PDE inhibition by ABT-724 confirms that its pro-erectile effects are mediated exclusively through central D4 receptor activation, not via peripheral vasodilatory mechanisms, thereby avoiding the cardiovascular and visual side effects associated with PDE5 inhibition.

Phosphodiesterase Off-target screening PDE5 Sildenafil

Primary Research and Industrial Application Scenarios for 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride (ABT-724)


Elucidating D4 Receptor-Specific Signaling Pathways in Recombinant Cell Systems

Due to its high selectivity and partial agonist profile (EC50 = 12.4 nM, 61% efficacy) with no functional activity at D1, D2, D3, or D5 receptors up to 10 µM [1], ABT-724 is the compound of choice for experiments requiring unambiguous attribution of cellular responses to D4 receptor activation. Its lack of PDE inhibition further ensures that observed effects are not confounded by cyclic nucleotide modulation.

In Vivo Behavioral Studies of D4 Receptor Function in Rodent Models

ABT-724's potent and efficacious induction of penile erections in rats at low subcutaneous doses (0.03 μmol/kg, 77% incidence) [1][2] makes it a validated reference compound for investigating central dopaminergic regulation of sexual behavior. Its favorable side-effect profile and lack of emesis at high doses [2] enable chronic dosing paradigms not feasible with less selective agonists.

Investigating D4 Receptor Involvement in Attention-Deficit/Hyperactivity Disorder (ADHD) Models

Recent studies have employed ABT-724 in the spontaneously hypertensive rat (SHR) model of ADHD, demonstrating that D4 receptor activation alleviates hyperactivity and spatial learning deficits at doses of 0.04–0.64 mg/kg [3]. The compound's selectivity and partial agonist nature provide a targeted pharmacological tool for dissecting D4 contributions to attentional processes without off-target dopaminergic effects.

Pharmacokinetic and Brain Penetration Studies Requiring a D4-Selective Tool Compound

Although ABT-724 exhibits poor oral bioavailability [4], its physicochemical properties and established CNS activity after subcutaneous or intracerebroventricular administration make it suitable for studies examining the relationship between central D4 receptor occupancy and behavioral endpoints. Researchers focusing on brain penetration and receptor occupancy can leverage ABT-724's well-characterized in vivo pharmacology as a benchmark for evaluating novel D4 ligands.

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